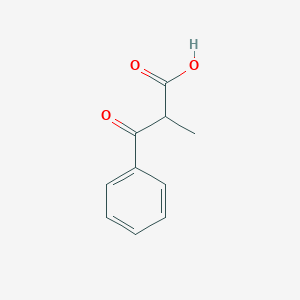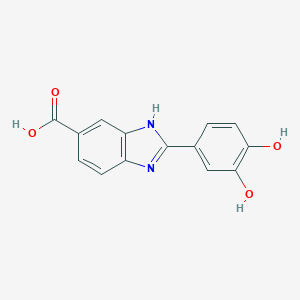![molecular formula C19H17NO2 B221874 trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine CAS No. 160637-28-5](/img/structure/B221874.png)
trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine, also known as DMBA, is a polycyclic aromatic hydrocarbon that has been widely used in scientific research as a carcinogen and mutagen. DMBA is a potent inducer of tumors in various animal models and has been used extensively to study the mechanisms of chemical carcinogenesis.
Mechanism of Action
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine is a potent carcinogen that induces DNA damage through the formation of reactive metabolites. The reactive metabolites of trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine can form covalent adducts with DNA, leading to mutations and chromosomal aberrations. trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine can also induce oxidative stress, which can further damage DNA and other cellular components. The DNA damage induced by trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine can lead to the activation of oncogenes and the inactivation of tumor suppressor genes, leading to the development of tumors.
Biochemical and Physiological Effects
trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine has been shown to induce a wide range of biochemical and physiological effects in various animal models. It can induce oxidative stress, inflammation, and DNA damage in various tissues, including the liver, lung, skin, and mammary gland. trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine has been shown to induce the expression of various genes involved in the regulation of cell growth, apoptosis, and DNA repair. trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine can also induce changes in the expression of various proteins involved in signal transduction pathways, such as the MAPK and PI3K/Akt pathways.
Advantages and Limitations for Lab Experiments
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine has several advantages as a research tool, including its potency as a carcinogen and its ability to induce tumors in various animal models. trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine is also relatively easy to synthesize and has a long shelf life. However, trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine also has several limitations, including its toxicity and potential for bioaccumulation. trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine can also induce tumors at multiple sites, making it difficult to study the specific mechanisms of tumor development.
Future Directions
There are several future directions for trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine research, including the development of new animal models for studying the mechanisms of chemical carcinogenesis, the identification of new biomarkers for trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine exposure and toxicity, and the development of new strategies for preventing and treating trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine-induced tumors. Other future directions include the study of the effects of trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine on epigenetic modifications and the use of trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine as a tool for studying the role of the microbiome in cancer development. Overall, trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine research continues to be an important area of study for understanding the mechanisms of chemical carcinogenesis and developing new strategies for cancer prevention and treatment.
Synthesis Methods
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine can be synthesized through several methods, including the cyclization of 2,7-dimethylnaphthalene-1,8-diol, the oxidation of 2,7-dimethylnaphthalene, and the cyclization of 3,4-dihydroxy-7,9-dimethylbenz[a]anthracene. The most commonly used method is the cyclization of 2,7-dimethylnaphthalene-1,8-diol, which involves the condensation of the diol with sulfuric acid to form the corresponding benz[c]acridine.
Scientific Research Applications
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine has been widely used in scientific research as a carcinogen and mutagen. It has been used to study the mechanisms of chemical carcinogenesis, including the initiation, promotion, and progression of tumors. trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine has been shown to induce tumors in various animal models, including mice, rats, and hamsters. It has been used to study the molecular mechanisms of cancer development, including DNA damage, DNA repair, cell cycle regulation, apoptosis, and signal transduction pathways.
properties
CAS RN |
160637-28-5 |
|---|---|
Product Name |
trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine |
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
(3S,4S)-7,9-dimethyl-3,4-dihydrobenzo[c]acridine-3,4-diol |
InChI |
InChI=1S/C19H17NO2/c1-10-3-7-16-15(9-10)11(2)12-4-5-14-13(18(12)20-16)6-8-17(21)19(14)22/h3-9,17,19,21-22H,1-2H3/t17-,19-/m0/s1 |
InChI Key |
UJLYFRKAQBARPJ-HKUYNNGSSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3C4=C(C=CC3=C2C)[C@@H]([C@H](C=C4)O)O |
SMILES |
CC1=CC2=C(C=C1)N=C3C4=C(C=CC3=C2C)C(C(C=C4)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C4=C(C=CC3=C2C)C(C(C=C4)O)O |
synonyms |
TRANS-3,4-DIHYDRO-3,4-DIHYDROXY-7,9-DIMETHYLBENZ[C]ACRIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



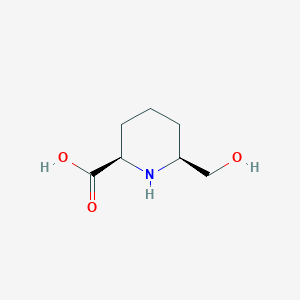
![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B221810.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide](/img/structure/B221832.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B221833.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
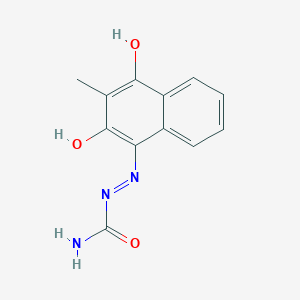
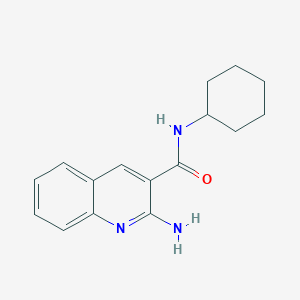
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)
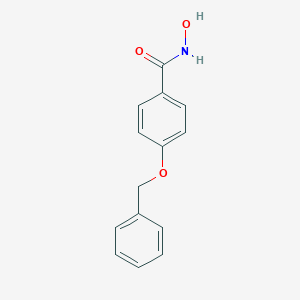
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
